

Spectroscopic Analysis of Benzo[b]thiophene-2-carboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *Benzo[b]thiophene-2-carboxaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **Benzo[b]thiophene-2-carboxaldehyde**, a key intermediate in organic synthesis and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **Benzo[b]thiophene-2-carboxaldehyde** is supported by a combination of spectroscopic techniques. The quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS are summarized in the tables below for clear reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
10.08	Singlet	1H	Aldehyde (-CHO)
7.99	Singlet	1H	Thiophene ring (=CH)
7.95–7.84	Multiplet	2H	Aromatic
7.54–7.38	Multiplet	2H	Aromatic

Solvent: CDCl₃, Frequency: 300 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
184.1	Aldehyde Carbonyl (C=O)
143.9	Aromatic C
143.1	Aromatic C
138.9	Aromatic C
133.7	Aromatic C
128.1	Aromatic C
126.3	Aromatic C
125.4	Aromatic C
123.4	Aromatic C

Solvent: CDCl₃, Frequency: 75 MHz[1][2]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2826	Weak	C-H stretch (aldehyde)
1672	Strong	C=O stretch (aldehyde)
1593	Weak	C=C stretch (aromatic)
1518	Medium	C=C stretch (aromatic)
1432	Weak	C=C stretch (aromatic)
1225	Medium	C-H in-plane bend
1137	Medium	C-H in-plane bend
749	Medium	C-H out-of-plane bend
726	Medium	C-H out-of-plane bend

Sample Preparation: Film[1][2]

Table 4: Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
162	100	[M] ⁺ (Molecular Ion)
161	99	[M-H] ⁺
134	24	[M-CO] ⁺
133	32	[M-CHO] ⁺
89	50	

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **Benzo[b]thiophene-2-carboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 300 MHz (for ^1H NMR) or 75 MHz (for ^{13}C NMR) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for volatile compounds. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Structural Elucidation

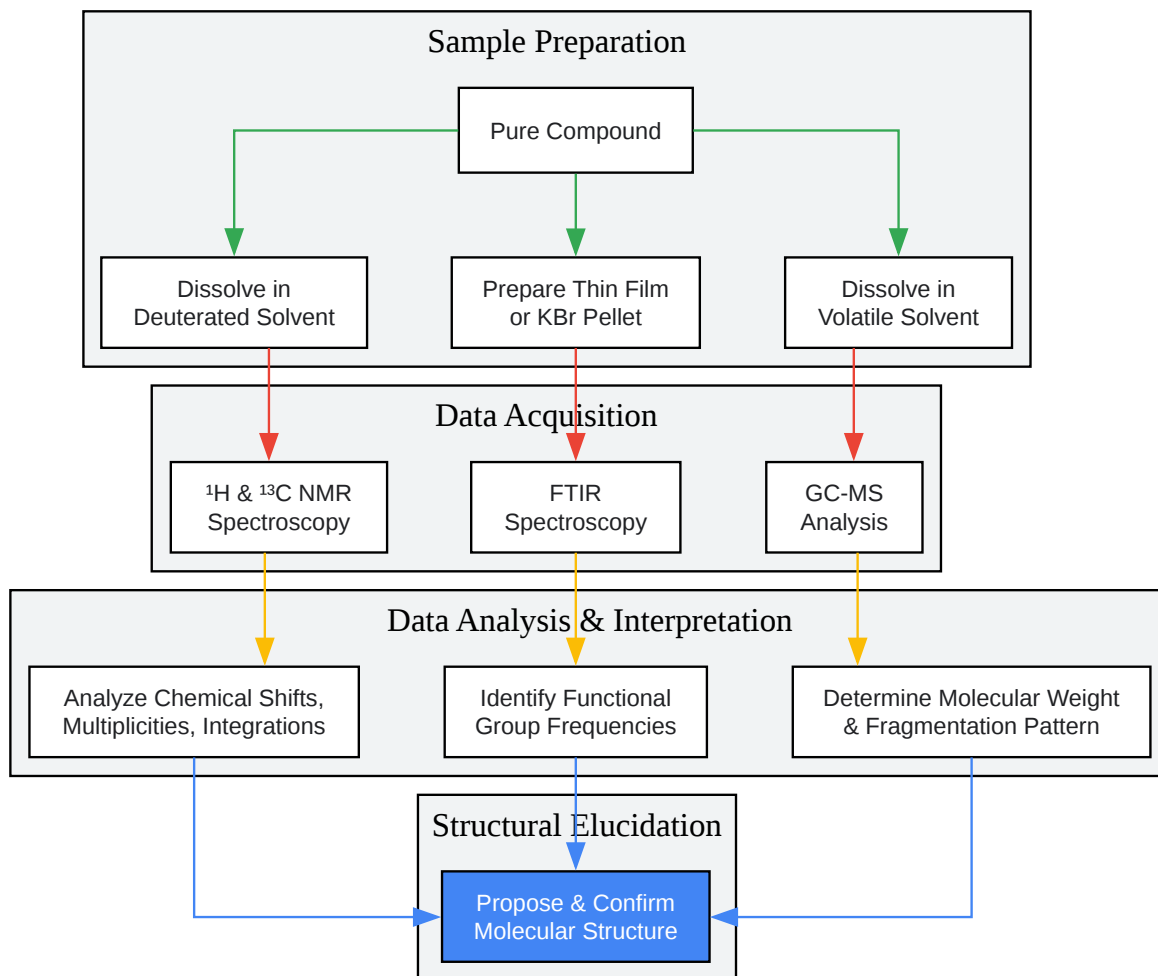
The combined spectroscopic data provides a clear and consistent picture of the molecular structure of **Benzo[b]thiophene-2-carboxaldehyde**.

- ^1H NMR: The singlet at 10.08 ppm is characteristic of an aldehyde proton. The singlet at 7.99 ppm corresponds to the proton on the thiophene ring. The multiplets between 7.38 and 7.95 ppm are indicative of the four protons on the fused benzene ring.
- ^{13}C NMR: The peak at 184.1 ppm is a definitive signal for an aldehyde carbonyl carbon. The remaining nine signals in the aromatic region (123.4-143.9 ppm) are consistent with the nine distinct carbon atoms of the benzothiophene ring system.

- **IR Spectroscopy:** The strong absorption at 1672 cm^{-1} is a classic C=O stretching vibration for an aromatic aldehyde. The weak band at 2826 cm^{-1} is characteristic of the C-H stretch of the aldehyde group. The various bands in the $1600\text{-}1400\text{ cm}^{-1}$ region are due to C=C stretching vibrations within the aromatic rings, and the bands below 1300 cm^{-1} are associated with C-H bending vibrations.
- **Mass Spectrometry:** The molecular ion peak $[M]^+$ at an m/z of 162 confirms the molecular weight of the compound ($\text{C}_9\text{H}_6\text{OS}$). The prominent peak at m/z 161 corresponds to the loss of a hydrogen atom, a common fragmentation pattern for aldehydes. The fragment at m/z 134 indicates the loss of a carbonyl group (CO), and the peak at m/z 133 represents the loss of the entire aldehyde functional group (CHO).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **Benzo[b]thiophene-2-carboxaldehyde**.



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Caption: Workflow for Spectroscopic Data Analysis.

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